![molecular formula C14H13N3O4 B2773313 ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate CAS No. 847915-87-1](/img/structure/B2773313.png)
ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate
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Overview
Description
“Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate” is a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazine and its derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Synthesis Analysis
The synthesis of pyridazine derivatives involves a variety of methods. For example, the synthesis of pyridazinium salts can be achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions .Physical And Chemical Properties Analysis
The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . These properties include inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel .Scientific Research Applications
- Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate has been investigated for its antiviral potential. Researchers have explored its effects against specific viruses, such as influenza or herpes simplex virus (HSV). The compound’s structure may interact with viral enzymes or receptors, inhibiting viral replication .
Antiviral Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(20)9-3-5-10(6-4-9)15-13(19)11-7-8-12(18)17-16-11/h3-8H,2H2,1H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDQOTZIQAXIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate |
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